molecular formula C14H9Cl2N3O3 B228631 Clodanolene CAS No. 14796-28-2

Clodanolene

Cat. No. B228631
CAS RN: 14796-28-2
M. Wt: 338.1 g/mol
InChI Key: HIQONTNPQNNMST-UBKPWBPPSA-N
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Description

Clodanolene is a compound that has been evaluated for its skeletal muscle relaxant activity . It is often prepared in the form of quaternary ammonium salts, which exhibit greater aqueous solubility and therefore facilitate intravenous administration .

Scientific Research Applications

  • Synthesis and Muscle Relaxant Activity of Quaternary Ammonium Salts of Clodanolene :

    • A study by Ellis, K., White, R., Wright, G. C., & Wessels, F. (1980) in the Journal of Pharmaceutical Sciences discussed the synthesis of quaternary ammonium salts of Clodanolene. These compounds showed greater aqueous solubility, facilitating intravenous administration. One compound in this series was found to be a more potent antagonist of skeletal muscle contraction when administered intravenously, despite being less effective orally compared to the sodium salt. This suggests its potential use in clinical settings where intravenous administration of muscle relaxants is preferable.
    • Read more.
  • Pharmacology of Clodanolene Sodium as a Skeletal Muscle Contraction Antagonist :

    • Research by Ko, E., & Wessels, F. L. (1978) in Drug Research highlighted the pharmacology of Clodanolene sodium. Remarkably, Clodanolene sodium does not measurably affect the peripheral or central nervous systems, allowing skeletal muscle relaxation at doses that do not impair motor coordination. Long-term administration (up to 30 days) in rats showed consistent effectiveness in skeletal muscle relaxation without affecting neuromuscular transmission or the electrically excitable surface membrane. This points to its specificity for skeletal muscle and its potential therapeutic use in conditions requiring muscle relaxation without central nervous system effects.
    • Read more.

Future Directions

The future directions for Clodanolene are not explicitly mentioned in the available sources. Given its skeletal muscle relaxant activity, future research could potentially explore its use in treating conditions related to muscle tension or spasms .

properties

IUPAC Name

1-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O3/c15-10-3-1-8(5-11(10)16)12-4-2-9(22-12)6-17-19-7-13(20)18-14(19)21/h1-6H,7H2,(H,18,20,21)/b17-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQONTNPQNNMST-UBKPWBPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68095-04-5 (hydrochloride salt)
Record name Clodanolene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014796282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

338.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14796-28-2
Record name Clodanolene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014796282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLODANOLENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CLODANOLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96L9G9BL3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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